Enzyme Inhibition Profile: 3,4-Dichlorobenzylamine vs. Unsubstituted Benzylamine
3,4-Dichlorobenzylamine demonstrates potent and specific enzyme inhibition capabilities not observed in the unsubstituted parent compound, benzylamine. This is a critical differentiator for researchers investigating metabolic pathways or developing enzyme-targeted therapeutics. 3,4-Dichlorobenzylamine inhibits acetylcholinesterase with an IC50 of 0.2 μM and benzylamine N-acetyltransferase with an IC50 of 0.5 μM . In contrast, benzylamine, lacking the dichloro-substitution, is the natural substrate for benzylamine N-acetyltransferase and does not act as an inhibitor in the same context, highlighting the functional gain conferred by the 3,4-dichloro substitution .
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Acetylcholinesterase: 0.2 μM; Benzylamine N-acetyltransferase: 0.5 μM |
| Comparator Or Baseline | Benzylamine (unsubstituted): Not an inhibitor; acts as a substrate. |
| Quantified Difference | 3,4-Dichlorobenzylamine is a potent inhibitor; benzylamine is a substrate. |
| Conditions | In vitro biochemical assays for acetylcholinesterase and benzylamine N-acetyltransferase activity. |
Why This Matters
This functional gain provides a crucial tool for probing enzyme mechanisms and offers a distinct starting point for inhibitor development, which is absent in the parent scaffold.
